molecular formula C6H4BF5KN B13478625 Potassium (6-(difluoromethyl)pyridin-3-yl)trifluoroborate

Potassium (6-(difluoromethyl)pyridin-3-yl)trifluoroborate

Cat. No.: B13478625
M. Wt: 235.01 g/mol
InChI Key: NRDNSUMNHVMQHQ-UHFFFAOYSA-N
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Description

Potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of the difluoromethyl group and the pyridinyl ring in its structure makes it a valuable reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide typically involves the reaction of 6-(difluoromethyl)pyridine with a boron-containing reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically complex organic molecules that incorporate the difluoromethyl and pyridinyl groups, making them valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an aryl or vinyl halide. The difluoromethyl group and pyridinyl ring provide stability and reactivity, making the compound an effective reagent in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide is unique due to the presence of the difluoromethyl group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .

Properties

Molecular Formula

C6H4BF5KN

Molecular Weight

235.01 g/mol

IUPAC Name

potassium;[6-(difluoromethyl)pyridin-3-yl]-trifluoroboranuide

InChI

InChI=1S/C6H4BF5N.K/c8-6(9)5-2-1-4(3-13-5)7(10,11)12;/h1-3,6H;/q-1;+1

InChI Key

NRDNSUMNHVMQHQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=C(C=C1)C(F)F)(F)(F)F.[K+]

Origin of Product

United States

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